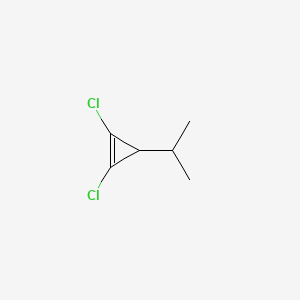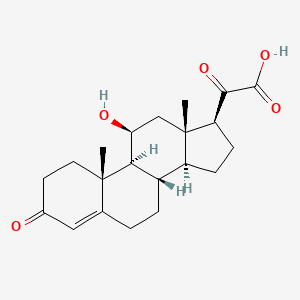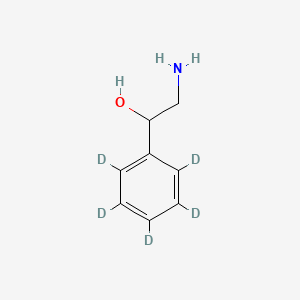
1,2-Dichloro-3-propan-2-ylcyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-propan-2-ylcyclopropene is an organochlorine compound with a unique cyclopropene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-propan-2-ylcyclopropene typically involves the reaction of 1,2-dichloropropane with a strong base to form the cyclopropene ring. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with organochlorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-propan-2-ylcyclopropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions with nucleophiles such as amines or thiols can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Less chlorinated cyclopropenes.
Substitution: Amino or thiol-substituted cyclopropenes.
Applications De Recherche Scientifique
1,2-Dichloro-3-propan-2-ylcyclopropene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-propan-2-ylcyclopropene involves its interaction with molecular targets through its reactive cyclopropene ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloropropene: An organochlorine compound used as a pesticide.
1,3-Dichloro-2-propanol: A compound with similar chlorinated structure but different reactivity and applications.
Uniqueness
1,2-Dichloro-3-propan-2-ylcyclopropene is unique due to its cyclopropene ring, which imparts distinct reactivity and potential applications compared to other chlorinated compounds. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H8Cl2 |
|---|---|
Poids moléculaire |
151.03 g/mol |
Nom IUPAC |
1,2-dichloro-3-propan-2-ylcyclopropene |
InChI |
InChI=1S/C6H8Cl2/c1-3(2)4-5(7)6(4)8/h3-4H,1-2H3 |
Clé InChI |
YKJZHMYROCKKNK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)


![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)





![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)




